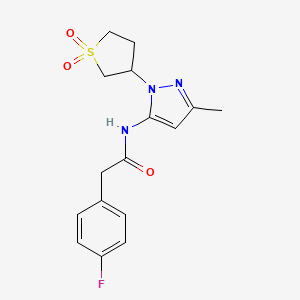

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a pyrazole-based acetamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl substituent on the pyrazole ring and a 4-fluorophenyl group on the acetamide moiety. Pyrazole acetamides are widely studied for their structural diversity and bioactivity, particularly in agrochemical and pharmaceutical contexts . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives exhibiting insecticidal, antimicrobial, or enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-11-8-15(20(19-11)14-6-7-24(22,23)10-14)18-16(21)9-12-2-4-13(17)5-3-12/h2-5,8,14H,6-7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJILZMLKKFEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative reacts with an appropriate nucleophile.

Incorporation of the dioxidotetrahydrothiophene moiety: This can be done through a series of oxidation and cyclization reactions, starting from a thiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Activation of GIRK Channels

Research indicates that this compound acts as a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This modulation can lead to hyperpolarization of cell membranes, affecting neuronal excitability and cardiac function. The activation of GIRK channels has implications for treating conditions such as epilepsy and cardiac arrhythmias .

Anticonvulsant Activity

Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties. In animal models, it has shown efficacy in reducing seizure activity, particularly through mechanisms involving sodium channel modulation. This suggests potential applications in the development of new anti-epileptic drugs (AEDs) .

Inhibition of Apoptosis

The compound influences apoptotic pathways by modulating caspase activity. It has been observed to reduce the viability of cancer cells by activating caspases involved in programmed cell death, indicating its potential as an anti-cancer agent .

Enzyme Inhibition

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide may inhibit key metabolic enzymes associated with neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). This property positions it as a candidate for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s core structure shares similarities with several pyrazole acetamides and arylacetamides. Key distinctions arise from substituent variations:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Sulfone vs. Halogenation: The target’s 1,1-dioxidotetrahydrothiophen group introduces a polar sulfone moiety, contrasting with chloro or cyano substituents in analogs like . Sulfones may improve metabolic stability compared to halogenated groups .

- Fluorophenyl vs.

Physicochemical Properties

- Melting Points: Analogs with sulfone groups (e.g., a compound in with MP 302–304°C) generally exhibit higher melting points than non-polar derivatives (e.g., 186–188°C for ), likely due to increased crystallinity from polar interactions.

- Solubility: The sulfone group may improve aqueous solubility compared to chlorinated analogs, though this depends on counterbalance from hydrophobic groups like 4-fluorophenyl.

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, drawing from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 356.41 g/mol. The structure incorporates a pyrazole ring, a tetrahydrothiophene moiety, and a fluorophenyl acetamide group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. These may include:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole framework.

- Incorporation of the Tetrahydrothiophene Moiety : This step often requires specific reaction conditions to ensure stability and yield.

- Final Acetamide Formation : The final step involves acylation reactions to introduce the acetamide functional group.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and oxazole rings, similar to this compound, exhibit significant antimicrobial activity . For example:

- Minimum Inhibitory Concentration (MIC) values have been assessed against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with results showing effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 10 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties . Pyrazole derivatives are known inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory pathways. In vitro studies suggest that this compound can effectively reduce inflammatory markers in cell cultures .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- GIRK Channel Activation : Research indicates that this compound acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are involved in various physiological processes including neuronal excitability and cardiac function .

- Metabolic Stability : The incorporation of specific functional groups has been shown to enhance the metabolic stability of the compound in liver microsome assays. This is crucial for developing therapeutics with favorable pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide?

- Methodology : A typical procedure involves coupling reactions under mild basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents to the pyrazole core. For example, regioselective alkylation or acylation steps can be employed, followed by purification via silica gel chromatography . Protecting groups, such as tetrahydropyran (THP), may be used to stabilize reactive intermediates, as demonstrated in similar acetamide syntheses . Post-synthesis isolation of regioisomers can be achieved using solvent trituration (e.g., n-hexane) .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed on a diffractometer, and structures are solved using direct methods (e.g., SHELXS) and refined with SHELXL. Key parameters include R factor (<0.05), wR factor (<0.15), and data-to-parameter ratio (>15) to ensure accuracy. The SHELX suite is widely used due to its robustness in handling small-molecule crystallography . For example, studies on analogous pyrazole-carbothioamides achieved mean C–C bond deviations of 0.003–0.004 Å .

Advanced Research Questions

Q. How can researchers optimize the isolation of regioisomers during the synthesis of structurally related acetamide derivatives?

- Methodology : Regioisomer separation often requires careful control of reaction kinetics and purification conditions. For instance, in THP-protected pyrazole intermediates, prolonged reaction times (e.g., 23 hours) and fractional crystallization in nonpolar solvents (n-hexane) improved isomer isolation . Chromatographic methods with gradient elution (e.g., CH₂Cl₂/CH₃OH/NH₃ mixtures) can resolve subtle structural differences .

Q. What strategies address discrepancies in biological activity data for fluorophenyl-containing acetamides in antiproliferative assays?

- Methodology : Contradictions may arise from variations in cell lines, assay protocols, or compound purity. Standardize biological evaluations by:

- Using high-purity compounds (>95%, verified via HPLC) .

- Including positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

- Validating results across multiple cell lines (e.g., MCF-7, HepG2) to rule out cell-specific effects .

Q. How can conformational analysis using crystallographic data inform structure-activity relationship (SAR) studies?

- Methodology : SC-XRD reveals intramolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize bioactive conformations. For example, in pyrazole-carbothioamides, the dihedral angle between the fluorophenyl and pyrazole rings influences binding to biological targets . Pair crystallographic data with molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR optimization .

Critical Analysis of Evidence

- Structural refinement using SHELX is reliable but may require manual intervention for disordered solvent molecules or twinned crystals .

- Synthetic protocols from emphasize scalability, but yields may drop at larger scales due to regioisomer complexity.

- Biological data from lacks mechanistic studies (e.g., target engagement assays), limiting SAR interpretation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.